Fmoc-p-carboxy-phe(OtBu)-OH

Description

Contextualizing Fmoc-p-carboxy-Phe(OtBu)-OH within the Evolution of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are created, moving from laborious solution-phase methods to a more efficient and automatable process. peptide.com The core principle of SPPS involves assembling a peptide chain step-by-step while it is anchored to an insoluble resin support. peptide.compeptide.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away. iris-biotech.de The evolution of SPPS has been marked by the development of different chemical strategies, with the Fmoc and Boc methods being the most prominent. americanpeptidesociety.org

Historical Development of Fmoc Chemistry and its Advantages over Boc Chemistry in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was first introduced by Carpino and Han in 1970. peptide.comnih.gov Its adoption for solid-phase applications in the late 1970s marked a significant advancement in peptide synthesis. nih.govpeptide.com The Fmoc strategy utilizes a base-labile Fmoc group for the temporary protection of the α-amino group of amino acids. americanpeptidesociety.orgnih.gov This group is typically removed by a mild base, such as piperidine (B6355638). americanpeptidesociety.org

In contrast, the older tert-butyloxycarbonyl (Boc) strategy employs an acid-labile Boc group for α-amino protection, which requires repeated treatments with acids like trifluoroacetic acid (TFA) for its removal. americanpeptidesociety.orgaltabioscience.com The final cleavage of the peptide from the resin in Boc chemistry often necessitates the use of harsh and corrosive acids like hydrogen fluoride (B91410) (HF). altabioscience.com

The Fmoc/tBu strategy offers several key advantages over the Boc/Bzl approach:

Milder Conditions: Fmoc chemistry avoids the repetitive use of strong acids, making it more compatible with sensitive amino acid residues and complex modifications like phosphorylation and glycosylation. nih.govaltabioscience.comnih.gov

Orthogonality: The Fmoc/tBu protection scheme is truly orthogonal, meaning the temporary α-amino protecting group (Fmoc) and the permanent side-chain protecting groups (tBu-based) are removed under distinct chemical conditions (base and acid, respectively). peptide.comaltabioscience.com This prevents the premature loss of side-chain protecting groups during synthesis. altabioscience.com

Automation: The milder reaction conditions and the strong UV absorbance of the cleaved fluorene (B118485) group, which allows for real-time monitoring of the reaction, make Fmoc chemistry highly suitable for automated peptide synthesizers. iris-biotech.dealtabioscience.comnih.gov

Cost-Effectiveness: The widespread adoption of Fmoc chemistry, particularly in the large-scale production of peptide therapeutics, has led to the availability of high-purity Fmoc-amino acids at a lower cost. altabioscience.comnih.gov

The Role of Orthogonal Protecting Groups in Fmoc SPPS

Orthogonal protecting groups are fundamental to the success of modern SPPS, allowing for the selective deprotection of specific functional groups without affecting others. biosynth.comfiveable.me In Fmoc SPPS, this principle is exemplified by the use of the base-labile Fmoc group for the N-terminus and acid-labile groups for the side chains of reactive amino acids. peptide.com

Protecting groups in peptide synthesis can be categorized as: csic.es

Temporary: Removed at each step of peptide chain elongation (e.g., Fmoc). csic.es

Permanent: Stable throughout the synthesis and removed during the final cleavage from the resin (e.g., tBu, Trt). csic.esiris-biotech.de

Semi-permanent: Stable during chain elongation but can be selectively removed while the peptide is still on the resin to allow for specific modifications like cyclization or branching. csic.esiris-biotech.de

The tert-butyl (tBu) group is a commonly used acid-labile protecting group for the side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine. iris-biotech.de The combination of Fmoc for the α-amino group and tBu for the side chains represents the most widely used orthogonal pairing in SPPS. iris-biotech.de This orthogonality is crucial for synthesizing complex peptides with high purity and yield.

Significance of this compound as a Specialized Amino Acid Building Block

The utility of peptides in various fields, from therapeutics to materials science, is often enhanced by moving beyond the 20 proteinogenic amino acids. rsc.org This is where specialized building blocks like This compound become invaluable.

Unnatural Amino Acids and Their Expanding Role in Peptide Chemistry

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are either chemically synthesized or occur naturally but are not incorporated into proteins during translation. cpcscientific.com Their incorporation into peptides offers a powerful tool to:

Enhance Stability: UAAs can confer resistance to enzymatic degradation, increasing the in vivo half-life of peptide drugs. cpcscientific.comnih.gov

Improve Potency and Selectivity: By introducing novel side chains and conformational constraints, UAAs can optimize the binding affinity and selectivity of peptides for their biological targets. enamine.net

Modulate Physicochemical Properties: UAAs can be used to fine-tune properties like solubility and bioavailability. nih.gov

Create Novel Structures: They serve as versatile scaffolds for constructing diverse molecular architectures, including cyclic and branched peptides. sigmaaldrich.com

The use of UAAs is not a new concept, with several FDA-approved drugs containing such modifications, highlighting their clinical significance. nih.govacs.org

Design Rationale for Incorporating Modified Phenylalanine Derivatives

Phenylalanine, with its aromatic side chain, is a common target for modification. Altering the phenyl ring can introduce new functionalities and interactions. researchgate.net For instance, modifications can enhance π-π stacking interactions or introduce new hydrogen bonding capabilities. researchgate.netmdpi.com

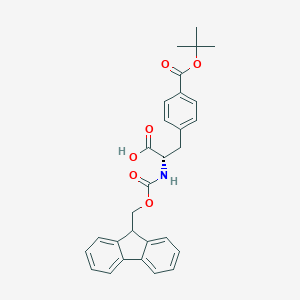

This compound is a derivative of phenylalanine that has been modified at the para position of the phenyl ring with a carboxylic acid group, which is itself protected by a tert-butyl (OtBu) ester. The α-amino group is protected by the Fmoc group. This specific design makes it a highly versatile building block in Fmoc-based SPPS. lookchem.comchemicalbook.com The presence of the additional carboxylic acid function on the phenyl ring allows for further chemical modifications, such as the attachment of other molecules or the creation of unique peptide architectures. The OtBu protecting group on this new functionality is orthogonal to the Fmoc group, allowing for selective deprotection and reaction at this site while the peptide chain is still attached to the solid support.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIVAZYTLZQGHT-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc P Carboxy Phe Otbu Oh and Its Precursors

Introduction and Stability of the tert-Butyl Ester Protecting Group (OtBu) on the para-Carboxyl Functionality

The tert-butyl (OtBu) ester is a widely utilized protecting group for carboxylic acids in peptide synthesis due to its unique stability profile. nii.ac.jpacsgcipr.org

Chemical Basis for OtBu Protection in Acid-Labile Environments

The OtBu group provides robust protection for the side-chain carboxyl functionality under the basic conditions used for Fmoc group removal. acsgcipr.org Its stability stems from the steric hindrance provided by the bulky tert-butyl group, which prevents nucleophilic attack.

The key feature of the OtBu group is its lability under acidic conditions. nii.ac.jpacsgcipr.org Deprotection occurs via an acid-catalyzed cleavage mechanism that proceeds through a stable tert-butyl cation intermediate. acsgcipr.org This allows for the selective removal of the OtBu group concurrently with the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Common methods for introducing the tert-butyl ester include the reaction of the carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid catalyst. nii.ac.jpthieme-connect.com More recent methods have explored the use of reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) and tert-butyl trichloroacetimidate. nii.ac.jpthieme-connect.com A notable development is a simple and safe tert-butylation reaction using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has been shown to be effective for various carboxylic acids, including free amino acids. nii.ac.jpthieme-connect.com

Comparative Stability Analysis of OtBu with Other Carboxyl Protecting Groups in Fmoc SPPS

The choice of a carboxyl protecting group is critical for the success of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The OtBu group is often compared to other common protecting groups like the benzyl (B1604629) (Bzl) and methyl (Me) esters.

| Protecting Group | Cleavage Condition | Stability in Fmoc SPPS | Key Advantages | Key Disadvantages |

| tert-Butyl (OtBu) | Strong Acid (e.g., TFA) iris-biotech.de | Stable to piperidine (B6355638) acsgcipr.org | Orthogonal to Fmoc group; Cleaved during final resin cleavage | Can lead to aspartimide formation in sensitive sequences wiley.com |

| Benzyl (Bzl) | Hydrogenolysis or strong acid (e.g., HF) | Stable to piperidine and TFA | Useful in Boc-SPPS | Requires harsh cleavage conditions not compatible with many modified peptides |

| Methyl (Me) | Saponification (strong base) or strong acid nih.gov | Not fully orthogonal to Fmoc deprotection nih.gov | Can be used in specific applications | Basic cleavage conditions are not compatible with standard Fmoc-SPPS protocols nih.gov |

The OtBu group's key advantage is its orthogonality to the Fmoc protecting group. iris-biotech.de While the Fmoc group is removed by a base (typically piperidine), the OtBu group is stable under these conditions and is readily cleaved by the strong acid (TFA) used in the final step of SPPS. iris-biotech.de This orthogonality is crucial for preventing premature deprotection and side reactions.

In contrast, the benzyl ester requires harsh cleavage conditions such as hydrogenolysis or treatment with hydrogen fluoride (B91410) (HF), which are not compatible with many sensitive amino acids or post-translational modifications. nih.gov Methyl esters are typically cleaved by saponification under basic conditions, which are incompatible with the base-labile Fmoc group and can lead to racemization. nih.gov While mild enzymatic or specific chemical methods for methyl ester cleavage exist, they add complexity to the synthesis. nih.gov

Although the OtBu group is widely used, it is not without its challenges. In sequences containing aspartic acid, the use of the OtBu protecting group can sometimes lead to the formation of aspartimide, a common side reaction in Fmoc-SPPS. wiley.com Research has shown that the extent of this side reaction can be influenced by the bulkiness of the protecting group and the reaction conditions. researchgate.net

Synthesis of Analogs and Derivatives of Fmoc-p-carboxy-Phe(OtBu)-OH

The synthetic methodologies described for this compound can be adapted to produce a variety of analogs and derivatives. These modifications can be introduced at several positions:

The Phenyl Ring: By starting with differently substituted phenylalanine precursors, analogs with various functionalities on the aromatic ring can be synthesized. For instance, using a halogenated phenylalanine derivative allows for subsequent cross-coupling reactions to introduce diverse aryl or alkyl groups. The synthesis of an Fmoc/OtBu orthogonally protected iodotyrosine has been reported, which can then undergo Suzuki-Miyaura cross-coupling. researchgate.net

The Carboxyl Group: The para-carboxyl group can be converted to other functional groups, such as amides or esters, prior to or after incorporation into a peptide. This allows for the creation of peptides with modified side chains for specific applications.

The Amino Acid Backbone: Modifications to the alpha-carbon or the peptide backbone itself can lead to the synthesis of peptidomimetics with altered conformational properties and biological activities.

The synthesis of analogs of other complex peptides, such as Polymyxin E1, has been achieved using automated solid-phase peptide synthesis, demonstrating the versatility of these building blocks in creating diverse peptide structures. ekb.eg

Exploration of Different para-Substituents on the Phenylalanine Ring

The para-position of the phenylalanine ring is a prime target for modification to introduce novel functionalities into peptides. The synthesis of this compound is part of a broader field of research into para-substituted phenylalanine analogs. These analogs are used to create peptides with altered biological activity, improved stability, or unique properties for biochemical and biophysical studies.

Researchers have developed various synthetic routes to introduce a wide array of substituents at the para-position. A common strategy involves starting with a precursor that already contains a modifiable functional group at the para-position, such as an amino or iodo group.

For instance, 4'-aminophenylalanine is a versatile starting material. nih.gov It can be diazotized and subsequently reacted with various nucleophiles. One study demonstrated the synthesis of phenylalanine derivatives containing selenium by reacting the diazotized 4'-aminophenylalanine with potassium selenocyanate (B1200272) to yield p-selenocyanatophenylalanine. nih.gov This derivative can be further transformed by reduction to the selenol (-SeH) or oxidation to the seleninic acid (-SeO₂H), showcasing a pathway to introduce selenium-based functional groups. nih.gov

Another powerful technique for modifying the para-position is the palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon or carbon-heteroatom bonds with high efficiency. For example, enantiomerically pure 4-borono-L-phenylalanine (L-BPA), a key agent in boron neutron capture therapy, has been synthesized from L-tyrosine or 4-iodo-L-phenylalanine derivatives. researchgate.net The synthesis from a protected 4-iodo-L-phenylalanine involves a cross-coupling reaction with pinacolborane. researchgate.net Similarly, palladium(0)-catalyzed carbonylation reactions on Nα-benzyloxycarbonyl-L-tyrosine(O-triflate)benzyl ester have been used to prepare enantiomerically pure 4-carboxyphenylalanine and 4-methoxycarbonylphenylalanine derivatives for use in Fmoc-based SPPS. researchgate.net

The table below summarizes various para-substituents that have been incorporated into the phenylalanine ring and the precursor materials used.

| Para-Substituent | Precursor/Starting Material | Key Reaction Type | Reference |

|---|---|---|---|

| -COOH / -COOMe | L-Tyrosine(O-triflate) derivative | Palladium(0)-catalyzed carbonylation | researchgate.net |

| -B(OH)₂ (as pinacol (B44631) ester) | 4-Iodo-L-phenylalanine derivative | Palladium-catalyzed cross-coupling | researchgate.net |

| -SeCN, -SeO₂H, -SeH | 4'-Aminophenylalanine | Diazotization followed by substitution | nih.gov |

| -NH₂ | - | Starting material for further modification | thieme-connect.com |

| -I | Fmoc-Tyr(tBu)-OH | Electrophilic iodination | researchgate.net |

| Bi-aryl moiety | Fmoc/OtBu protected iodotyrosine | Suzuki-Miyaura cross-coupling | researchgate.net |

| -CH₂OH | Terephthalic dialdehyde | Monoreduction of aldehyde | acs.org |

Synthesis of Stereoisomers and Their Chromatographic Resolution

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, controlling the stereochemistry during the synthesis of unnatural amino acids like p-carboxyphenylalanine is of utmost importance. Syntheses can lead to racemic mixtures (a mix of L- and D-enantiomers) or diastereomeric mixtures if a second chiral center is present. mst.edu Consequently, methods for both stereoselective synthesis and chromatographic resolution of stereoisomers are crucial.

Stereoselective Synthesis

Asymmetric synthesis aims to produce a single desired stereoisomer directly. A prominent example is the use of asymmetric hydrogenation to create specific enantiomers of substituted phenylalanine. In one large-scale synthesis of a D-phenylalanine derivative, an N-acetyl dehydroamino-acid substrate was hydrogenated using a chiral rhodium catalyst, [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄, to achieve high enantiomeric excess of the D-isomer. acs.org

Photoredox catalysis has also emerged as a modern tool for the stereoselective synthesis of unnatural α-amino acids. nih.govrsc.org These methods often involve the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, allowing for the construction of highly functionalized α-amino acids with good stereocontrol. nih.gov

Chromatographic Resolution

When a synthesis results in a mixture of stereoisomers, chromatographic resolution is required for their separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique. researchgate.net The choice of CSP is critical as its chiral selector interacts differently with each stereoisomer, leading to different retention times and thus separation.

Several types of CSPs have been successfully employed for the resolution of phenylalanine derivatives and other unnatural amino acids:

Macrocyclic Glycopeptide-Based CSPs: Teicoplanin and ristocetin (B1679390) A are effective for separating the enantiomers of a wide range of synthetic amino acids. mst.eduresearchgate.net Separations can be optimized by adjusting mobile phase composition (e.g., reversed-phase or polar-organic), temperature, and flow rate. mst.edu

Cyclodextrin-Based CSPs: β-cyclodextrin has been studied for the HPLC separation of phenylalanine enantiomers. researchgate.net

Polymer-Based CSPs: Stationary phases containing poly(L-leucine) or poly(L-phenylalanine) have demonstrated high enantioselectivity for resolving dipeptide stereoisomers. nih.gov

Zwitterionic Ion-Exchanger CSPs: Chiral selectors based on Cinchona alkaloids have been used to separate the four stereoisomers of β-methyl-substituted amino acids, which possess two chiral centers. mdpi.com These zwitterionic CSPs are particularly effective for analyzing zwitterionic compounds like amino acids. mdpi.com

The table below provides examples of chromatographic systems used for the resolution of phenylalanine-related stereoisomers.

| Chiral Stationary Phase (CSP) | Analyte Type | Key Findings | Reference |

|---|---|---|---|

| Ristocetin A | Enantiomers of 28 unnatural amino acids (including Phe analogues) | Excellent resolutions achieved using reversed-phase or polar-organic mobile phases. | mst.edu |

| Teicoplanin, β-cyclodextrin | Phenylalanine enantiomers | Separation is influenced by mobile phase composition and column temperature. | researchgate.net |

| Poly(L-leucine) / Poly(L-phenylalanine) | Dipeptide enantiomers and diastereomers | Higher enantioselectivity compared to poly(L-alanine) or poly(L-glutamate) phases. | nih.gov |

| Cinchona alkaloid-based zwitterionic CSPs | Stereoisomers of ß-methyl-phenylalanine | Successful separation of four stereoisomers in a single run under optimized conditions. | mdpi.com |

Advanced Applications of Fmoc P Carboxy Phe Otbu Oh in Peptide and Peptidomimetic Synthesis

Integration into Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the stepwise assembly of peptides on a solid support. luxembourg-bio.comresearchgate.net The use of the Fmoc protecting group for the α-amino group is advantageous due to the mild basic conditions required for its removal, typically with piperidine (B6355638), which preserves the acid-labile side-chain protecting groups and the peptide-resin linkage. luxembourg-bio.comaltabioscience.com The integration of Fmoc-p-carboxy-Phe(OtBu)-OH into these protocols allows for the introduction of a selectively modifiable carboxylic acid functionality within the peptide sequence.

Coupling Reagents and Conditions for this compound

The efficiency of peptide bond formation is critical for the success of SPPS. The choice of coupling reagents and conditions directly impacts the yield and purity of the final peptide. For sterically hindered or modified amino acids like this compound, optimizing these parameters is particularly important.

Commonly used coupling reagents in Fmoc SPPS include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective and widely used for their high reactivity and ability to suppress racemization. peptide.comacs.org

For challenging couplings, including those involving sterically demanding residues, more advanced reagents may be employed. For instance, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) has shown high efficiency, particularly in coupling N-methylated amino acids. peptide.com The selection of the coupling reagent is often dictated by the specific sequence and the scale of the synthesis.

Interactive Table: Common Coupling Reagents for Fmoc SPPS

| Coupling Reagent | Abbreviation | Class | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Forms an insoluble urea (B33335) byproduct, making it less suitable for SPPS. peptide.com |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Forms a soluble urea byproduct, suitable for SPPS. Often used with HOBt. peptide.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | High reactivity, minimizes racemization, but produces a carcinogenic byproduct. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | Efficient, low racemization, especially with HOBt. peptide.com |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | Highly effective for sterically hindered couplings. peptide.com |

Minimization of Side Reactions Associated with Modified Amino Acids during SPPS

The introduction of modified amino acids can sometimes lead to undesirable side reactions during SPPS. gyrosproteintechnologies.com These can include incomplete deprotection or coupling, which results in deletion sequences, and side-chain reactions that can alter the final peptide structure. gyrosproteintechnologies.com Careful optimization of reaction conditions, such as coupling times and the choice of solvents and reagents, is crucial to minimize these issues. gyrosproteintechnologies.com For instance, using fresh, high-purity solvents and ensuring complete reactions at each step are fundamental practices for achieving high-purity peptides. gyrosproteintechnologies.com

During the cleavage of the peptide from the resin and removal of side-chain protecting groups, often with a strong acid like trifluoroacetic acid (TFA), reactive carbocations are generated. nih.gov These can react with susceptible residues such as tryptophan, tyrosine, methionine, and cysteine. nih.gov The use of scavengers in the cleavage cocktail, such as water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), is essential to quench these reactive species and prevent modification of the peptide. nih.gov

Strategies for Preventing Aspartimide Formation and Other Base-Induced Side Reactions in Fmoc SPPS

A significant challenge in Fmoc SPPS is the formation of aspartimide, a cyclic imide that can form at aspartic acid residues, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser. nih.goviris-biotech.de This base-catalyzed side reaction occurs during the piperidine-mediated Fmoc deprotection steps. iris-biotech.debiotage.com The resulting aspartimide can then undergo nucleophilic attack by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, as well as racemization. iris-biotech.de

Several strategies have been developed to mitigate aspartimide formation:

Modification of Deprotection Conditions: Adding an acidic modifier like HOBt to the piperidine deprotection solution can significantly reduce aspartimide formation, although it does not eliminate it entirely. biotage.com Using a weaker base, such as piperazine, can also suppress this side reaction. biotage.com

Sterically Hindered Side-Chain Protecting Groups: Employing bulkier protecting groups on the aspartic acid side chain than the standard tert-butyl (OtBu) group can sterically hinder the cyclization reaction. iris-biotech.debiotage.com Examples include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) esters. biotage.com

Backbone Protection: The most effective method to completely prevent aspartimide formation is to protect the amide nitrogen of the peptide bond following the aspartic acid residue. nih.gov The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often incorporated as a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.goviris-biotech.de This strategy prevents the initial cyclization step. nih.gov

Synthesis of Peptides with C-terminal Modifications via this compound

The para-carboxylic acid group of this compound provides a unique handle for introducing C-terminal modifications. By incorporating this amino acid at the C-terminus of a peptide sequence, the side-chain carboxyl group can be selectively deprotected and modified while the peptide remains attached to the resin.

Preparation of Peptide Conjugates and Amides

After the completion of the peptide chain synthesis, the tert-butyl protecting group on the para-carboxylic acid of the C-terminal phenylalanine residue can be selectively removed. This exposes a free carboxylic acid on the side chain, which can then be coupled to various molecules to form peptide conjugates. This approach is valuable for attaching reporter molecules, such as fluorescent dyes or biotin, or for conjugating the peptide to larger carrier proteins or polymers.

Similarly, this side-chain carboxylic acid can be converted into an amide. This is achieved by activating the carboxylic acid using standard coupling reagents and then reacting it with an amine. This allows for the synthesis of peptide amides with diverse functionalities at the C-terminus. The use of orthogonal protecting groups, where one group can be removed without affecting others, is key to this strategy. peptide.comthno.org

Selective Cleavage Strategies for C-terminal Modification

The ability to selectively cleave protecting groups is fundamental to complex peptide synthesis. nih.gov In the context of this compound, the Fmoc group is labile to mild base, while the tert-butyl ester on the side chain is labile to strong acid. altabioscience.com This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting group.

Incorporation into Peptidomimetics and Constrained Peptide Architectures

The trifunctional amino acid this compound serves as a highly versatile building block in the synthesis of complex peptide structures such as peptidomimetics and constrained peptides. semanticscholar.org Its unique structure, featuring three distinct reactive sites, allows for the creation of non-linear, cyclic, and conformationally rigid architectures that are pivotal for enhancing biological activity and stability. The Fmoc-protected amine participates in standard solid-phase peptide synthesis (SPPS), while the free α-carboxylic acid allows for peptide bond formation. nih.gov Crucially, the tert-butyl (OtBu) protected carboxyl group on the phenyl ring offers a third, orthogonally protected point for modification, such as side-chain anchoring to a resin or for lactam bridge formation. thieme-connect.desigmaaldrich.com This capability is essential for designing sophisticated peptide constructs with tailored pharmacological profiles.

The synthesis of cyclic peptides often leverages the unique functionalities of specialized amino acids to facilitate macrocyclization. This compound is particularly suited for strategies involving side-chain-to-side-chain or side-chain-to-tail cyclization. thieme-connect.de In this approach, the peptide backbone is assembled on a solid support using standard Fmoc/tBu chemistry. universiteitleiden.nl The this compound residue is incorporated at a strategic position within the linear sequence.

After assembly of the linear peptide, the orthogonal protecting groups are selectively removed to expose the necessary reactive sites for cyclization. For instance, the Fmoc group at the N-terminus can be removed with piperidine, and the tert-butyl ester on the phenylalanine side chain can be cleaved using a mild acid, allowing for the formation of a lactam bridge to another deprotected side chain (e.g., from a lysine (B10760008) or ornithine residue) or to the N-terminal amine. thieme-connect.desigmaaldrich.com This on-resin cyclization method is efficient as it minimizes intermolecular side reactions and simplifies purification. thieme-connect.de The choice of cyclization strategy and the position of the this compound residue are critical design elements that dictate the ring size and conformational properties of the final cyclic peptide. thieme-connect.denih.gov

Table 1: Cyclization Strategies Employing Carboxy-Functionalized Phenylalanine Derivatives

| Cyclization Strategy | Description | Role of this compound | Key Advantage |

|---|---|---|---|

| Side-Chain-to-Side-Chain | A covalent bond (lactam bridge) is formed between the side chains of two different amino acid residues within the peptide sequence. thieme-connect.de | The OtBu-protected carboxyl group on the phenyl ring serves as one anchor point for the bridge after deprotection. | Creates macrocycles of varying sizes, which can stabilize specific secondary structures and enhance metabolic stability. universiteitleiden.nl |

| Side-Chain-to-Tail | The side chain of an amino acid (like the carboxy-phenylalanine) is linked to the C-terminal carboxyl group of the peptide. | The OtBu-protected side chain is deprotected and activated to react with the C-terminus of the resin-bound peptide. | Useful for creating constrained loop structures while leaving the N-terminus available for further modification. |

| Side-Chain Anchoring | The amino acid is anchored to the solid-phase resin via its side chain, allowing for head-to-tail cyclization of the peptide before cleavage from the support. universiteitleiden.nl | The OtBu-protected carboxyl group is deprotected and used to attach the entire peptide chain to the resin, freeing the α-carboxyl group for cyclization. | Facilitates efficient on-resin head-to-tail cyclization, a common strategy for producing robust cyclic peptides. thieme-connect.deuniversiteitleiden.nl |

Incorporating this compound is a key strategy for inducing conformational constraints in peptides, which is essential for improving their therapeutic potential. Linear peptides are often too flexible, leading to poor receptor binding and rapid degradation. By introducing rigid structural elements, the peptide can be locked into a bioactive conformation, mimicking natural secondary structures like β-turns or helices. google.com

The bulky, substituted phenyl ring of this compound, especially when used as a linchpin in a cyclization strategy, acts as a turn-inducing element. nih.gov The formation of a lactam bridge involving this residue significantly reduces the conformational freedom of the peptide backbone. This restriction helps to pre-organize the peptide into a defined shape that can lead to higher binding affinity and selectivity for its biological target. nih.gov For example, using this derivative to create an i, i+4 side-chain to side-chain linkage can stabilize an α-helical conformation, a common motif in protein-protein interactions. google.com The precise nature of the induced conformation depends on the ring size of the cyclic structure and the stereochemistry of the amino acids involved.

Table 2: Impact of Incorporating this compound on Peptide Conformation

| Type of Constraint | Resulting Structure | Method of Induction | Impact on Peptide Properties |

|---|---|---|---|

| Macrocyclization | Cyclic Peptide | Side-chain lactam bridge formation involving the carboxy-phenylalanine residue. thieme-connect.de | Stabilizes β-turns or helical structures, reduces flexibility, increases receptor binding affinity, and enhances resistance to enzymatic degradation. nih.govgoogle.com |

| Steric Hindrance | Locally Restricted Conformation | The bulky nature of the substituted phenyl group sterically hinders free rotation around adjacent peptide bonds. | Can induce specific local turn geometries even in linear peptides, influencing the overall peptide fold. |

| Aromatic Stacking | Defined Tertiary Structure | The phenyl ring can engage in π-π stacking interactions with other aromatic residues (e.g., Phe, Tyr, Trp) in the sequence. | Provides an additional stabilizing force that helps to lock the peptide into a specific three-dimensional conformation. |

Role of Fmoc P Carboxy Phe Otbu Oh in Bioconjugation Strategies

Utilization as a Handle for Site-Specific Bioconjugation

The para-carboxyl group of Fmoc-p-carboxy-Phe(OtBu)-OH serves as a versatile "handle" for attaching other molecules to a peptide sequence at a specific, predetermined location. This capability is crucial for ensuring the homogeneity and optimizing the biological activity of the final conjugate, a significant challenge in bioconjugation. thno.org

The tert-butyl (tBu) ester protecting the para-carboxyl group is a cornerstone of the Fmoc/tBu orthogonal synthesis strategy. iris-biotech.de During peptide synthesis, this group remains intact while the N-terminal Fmoc group is repeatedly removed to allow for chain elongation. nih.gov Once the peptide sequence is assembled, the side-chain tBu group can be selectively removed.

The standard procedure for deprotecting the tBu ester involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.degoogle.com This process generates a free carboxylic acid at the para-position of the phenylalanine side chain, which becomes available for further chemical modification. This newly exposed carboxyl group can be activated using standard peptide coupling reagents, such as HATU or HCTU, to form an amide bond with an amine-containing molecule, such as a linker, a drug, or a labeling agent. thno.orggoogle.com This selective deprotection and subsequent derivatization allow for modifications to be made while the peptide is still attached to the solid-phase resin or after it has been cleaved and purified. iris-biotech.depeptide.com

| Protecting Group | Chemical Structure | Cleavage Condition | Orthogonality to Fmoc/tBu |

| Fmoc | Fluorenylmethoxycarbonyl | 20% Piperidine (B6355638) in DMF | Orthogonal to acid-labile tBu group |

| tBu | tert-Butyl | Trifluoroacetic Acid (TFA) | Orthogonal to base-labile Fmoc group |

This table summarizes the orthogonal protecting groups on this compound and their respective cleavage conditions.

Orthogonality is a fundamental concept in complex chemical synthesis, referring to the ability to deprotect one functional group without affecting another. ub.eduwiley-vch.de this compound is an excellent example of a building block designed with this principle in mind. It possesses three key points of reactivity that can be addressed independently:

N-α-Fmoc Group: Removed by base (e.g., piperidine) to allow for peptide chain elongation. semanticscholar.org

α-Carboxyl Group: Activated to form peptide bonds during synthesis.

p-Carboxyl(OtBu) Group: The tBu ester is stable to the basic conditions of Fmoc deprotection but is cleaved by acid (e.g., TFA), providing a unique site for modification. iris-biotech.degoogle.com

This tri-level orthogonality allows chemists to precisely control the synthetic route. For instance, a peptide can be fully synthesized on a solid support, after which the p-carboxyl group can be deprotected and conjugated to another molecule while all other acid-labile side-chain protecting groups (e.g., on Asp, Glu, Lys) remain in place. iris-biotech.de This strategy is essential for creating well-defined bioconjugates where the payload is attached at a specific site, ensuring product homogeneity and reproducible biological activity. thno.org

Derivatization of the tert-Butyl Protected Carboxyl Group for Further Linkage

Development of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs)

The precise control offered by this compound makes it a valuable component in the development of targeted therapeutics like Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs). ambeed.comcreative-peptides.commedchemexpress.com These modalities aim to deliver potent cytotoxic agents specifically to cancer cells, minimizing systemic toxicity. diva-portal.org

In PDC and ADC design, a linker connects the targeting moiety (peptide or antibody) to the cytotoxic drug. The properties of this linker are critical to the conjugate's success. The para-carboxyl group of the deprotected phenylalanine residue is an ideal attachment point for these linkers. medchemexpress.com

After deprotection of the tBu group, the resulting carboxylic acid can be coupled to an amine-functionalized linker to form a stable amide bond. This approach allows for the incorporation of various linker types, including:

Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the target cell (e.g., by proteases like cathepsin B or due to low pH). researchgate.net Examples include valine-citrulline (Val-Cit) based linkers. medchemexpress.com

Non-Cleavable Linkers: These linkers remain intact, and drug release occurs after the entire ADC is degraded within the lysosome of the target cell.

The use of this compound allows for the strategic placement of the linker-drug payload away from the peptide's primary binding sequence, which can help preserve the peptide's affinity for its target receptor.

| Linker Type | Release Mechanism | Example Chemistry |

| Cleavable | Enzymatic (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) dipeptide |

| Cleavable | pH-sensitive | Hydrazone bond |

| Non-Cleavable | Proteolytic degradation of antibody | Thioether bond (e.g., from SMCC linker) |

This table outlines common linker strategies employed in ADC and PDC development, which can be implemented using the para-carboxyl handle.

The chemical bond formed between the peptide and the linker significantly influences the conjugate's stability and its drug-release profile. When the para-carboxyl group of the phenylalanine derivative is used, the resulting amide bond is generally highly stable, which is desirable for preventing premature drug release in systemic circulation. unimi.it

The release mechanism is then primarily dictated by the chemistry of the linker itself rather than its attachment point to the peptide. For cleavable linkers, the specific sequence or chemical moiety within the linker determines when and where the payload is liberated. For example, a conjugate with a protease-sensitive linker attached via the phenylalanine handle will only release its drug in the presence of the target protease. researchgate.net This precise control over drug release is a key factor in improving the therapeutic index of ADCs and PDCs, a central goal in their development. thno.orgunimi.it

Design of Linker Architectures Utilizing the para-Carboxyl Functionality

Applications in Protein Labeling and Imaging Probe Development

Beyond therapeutic applications, the site-specific modification enabled by this compound is highly valuable for protein labeling and the creation of diagnostic and research tools. medchemexpress.com The para-carboxyl handle can be used to attach a wide variety of labels and probes to a peptide sequence.

This includes:

Fluorescent Dyes: For use in fluorescence microscopy, flow cytometry, and other bio-imaging techniques. Attaching dyes like fluorescein (B123965) (FITC) or rhodamine (TAMRA) at a specific site allows for precise tracking of the peptide. rsc.org

Photoaffinity Probes: These probes contain a photoreactive group that, upon UV irradiation, forms a covalent bond with interacting biomolecules. Incorporating such a probe via the phenylalanine handle can help identify protein-protein interactions. iris-biotech.de

Radiolabels: For in vivo imaging techniques such as Positron Emission Tomography (PET). Peptides can be conjugated to chelating agents that can then coordinate a radionuclide. nih.gov The site-specific placement ensures that the label does not interfere with the peptide's biological function.

By providing a reliable and specific point of attachment, this compound facilitates the rational design of sophisticated probes for studying biological processes and for diagnostic purposes.

Influence on Pharmacokinetic and Pharmacodynamic Properties of Bioconjugates

Influence on Pharmacokinetics: Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). uoanbar.edu.iq Introducing the negatively charged p-carboxyl group can alter these parameters in several ways:

Distribution and Excretion: A key challenge in targeted radionuclide therapy is high uptake of radiolabeled peptides in the kidneys, leading to potential nephrotoxicity. nih.gov Research has shown that incorporating negatively charged residues, such as p-carboxy-phenylalanine, into radioligands can reduce their renal retention. nih.gov This effect is attributed to altered charge interactions within the kidney tubules, promoting faster clearance from this non-target organ.

Serum Half-Life: The hydrophilicity imparted by the carboxyl group can influence interactions with plasma proteins and cellular receptors, potentially extending circulation time. google.com Furthermore, nanoparticles modified with acidic peptides have demonstrated increased residence time in the blood compared to those with cationic peptides. nih.gov This suggests that incorporating p-CaPhe could be a strategy to prolong the systemic exposure of a bioconjugate.

Influence on Pharmacodynamics: Pharmacodynamics relates to what the drug does to the body, focusing on the mechanism of action and the relationship between drug concentration and effect. The introduction of p-CaPhe can impact a bioconjugate's efficacy:

Binding Affinity: While beneficial for pharmacokinetics, the addition of a charged residue can sometimes negatively impact target binding. For instance, in certain somatostatin (B550006) receptor ligands, the introduction of p-carboxy-phenylalanine at the N-terminus was found to deteriorate the binding affinity for the receptor. nih.gov This highlights the critical need to select the incorporation site carefully to avoid disrupting essential pharmacophore interactions.

Modulation of Biological Activity: The strategic placement of p-CaPhe can be used to fine-tune the biological activity of a peptide. google.com The additional functional group can form new interactions with the target receptor or be used to attach moieties that enhance or alter the mechanism of action.

The table below summarizes the potential impact of incorporating p-carboxyphenylalanine on the properties of bioconjugates.

| Parameter | Effect of p-CaPhe Incorporation | Rationale | Reference |

|---|---|---|---|

| Renal (Kidney) Uptake | Decreased | Introduction of a negative charge can reduce retention in the kidney proximal tubules. | nih.gov |

| Serum Half-Life | Potentially Increased | Increased hydrophilicity and altered plasma protein binding can extend circulation time. | google.comnih.gov |

| Target Binding Affinity (Pharmacodynamics) | Context-Dependent (May Decrease) | The added charge and bulk can interfere with the peptide's binding to its target receptor if placed incorrectly. | nih.gov |

| Overall Solubility | Increased | The polar, ionizable carboxyl group enhances the water solubility of the peptide. | google.com |

| Biological Activity (Pharmacodynamics) | Modulated | The residue can be used to fine-tune interactions with the target or as an attachment point for other functional molecules. | google.com |

Fmoc P Carboxy Phe Otbu Oh in Combinatorial Chemistry and Library Synthesis

Generation of Diverse Peptide and Peptidomimetic Libraries

The unique structure of Fmoc-p-carboxy-Phe(OtBu)-OH is particularly advantageous for the synthesis of diverse libraries of peptides and peptidomimetics. The presence of two distinct protecting groups, the Fmoc and the tert-butyl ester, allows for a high degree of control and flexibility during synthesis. nih.gov

Parallel synthesis is a powerful technique for the rapid generation of large numbers of individual compounds. In this context, this compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. peptide.comresearchgate.net The Fmoc group is removed at each cycle of amino acid addition using a base such as piperidine (B6355638). nih.govacs.org Once the primary peptide sequence is assembled, the orthogonally protected para-carboxyl group remains available for further diversification.

This approach allows for the creation of a multitude of related compounds from a single, resin-bound peptide backbone. For example, a library of peptides can be synthesized, and then the tert-butyl protecting group on the phenylalanine residue can be selectively removed using acid, exposing the carboxylic acid for further reactions. thermofisher.com This enables the coupling of a wide array of amines or alcohols, leading to the generation of a diverse set of amide or ester derivatives at a specific position within the peptide sequence.

The true power of incorporating this compound into library synthesis lies in the potential for post-synthetic modification. After the completion of the peptide chain elongation via standard Fmoc-SPPS, the peptide remains anchored to the solid support. peptide.com At this stage, the side-chain protecting groups, including the tert-butyl ester of the para-carboxy-phenylalanine, can be selectively cleaved.

This selective deprotection opens the door to a vast array of chemical transformations. The newly exposed carboxylic acid can be reacted with a diverse set of chemical building blocks. This strategy significantly expands the chemical space that can be explored from a single peptide scaffold, leading to the creation of extensive and highly diverse peptidomimetic libraries.

Parallel Synthesis Approaches Incorporating this compound

High-Throughput Screening Applications

The libraries generated using this compound are well-suited for high-throughput screening (HTS) to identify molecules with specific biological activities. The design of these screening platforms and the strategies for releasing the synthesized compounds from the solid support are critical for the success of HTS campaigns.

Libraries synthesized with this compound can be screened for a wide range of biological activities, such as enzyme inhibition or receptor binding. For instance, phosphopeptide microarrays can be used for the high-throughput screening of protein tyrosine phosphatase inhibitors. tum.de The design of such platforms often involves immobilizing the library members onto a surface and then probing them with a biological target. The diversity introduced by the post-synthetic modification of the para-carboxy-phenylalanine residue can be crucial in identifying lead compounds with high affinity and specificity.

A critical aspect of solid-phase synthesis is the final cleavage of the synthesized compound from the resin support. The choice of linker, which connects the peptide to the solid support, dictates the conditions required for cleavage and the chemical nature of the C-terminus of the final product. thermofisher.com

For libraries synthesized using this compound, the linker must be stable to the basic conditions used for Fmoc group removal and the acidic conditions potentially used for tert-butyl ester deprotection. csic.esacs.org Acid-labile linkers, such as the Wang or Rink amide linkers, are commonly employed in Fmoc-based SPPS. peptide.com The final cleavage from these linkers is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. thermofisher.com The specific composition of the cleavage cocktail and the reaction time must be optimized based on the amino acid composition of the peptide and the protecting groups used. thermofisher.com

Mechanistic and Methodological Studies Involving Fmoc P Carboxy Phe Otbu Oh

Investigation of Protecting Group Stability and Reactivity in Complex Systems

The strategic use of orthogonal protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). In Fmoc-p-carboxy-Phe(OtBu)-OH, the fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid. The stability and selective removal of these groups are critical for synthesizing the desired peptide sequence.

Kinetics of Fmoc Deprotection in the Presence of Modified Amino Acids

The removal of the Fmoc group is a crucial and repetitive step in Fmoc-based SPPS. researchgate.net It typically proceeds via a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine (B6355638) in N,N-dimethylformamide (DMF). rsc.orgmdpi.comacs.org The rate of this deprotection can be influenced by several factors, including the specific amino acid residue, the surrounding peptide sequence, and the presence of modifications on the amino acid side chain. researchgate.net

Studies on Fmoc deprotection kinetics often monitor the formation of the dibenzofulvene (DBF)-piperidine adduct spectrophotometrically. researchgate.netmdpi.com The presence of bulky or electronically distinct side chains, such as the p-carboxy-Phe(OtBu) group, can potentially alter the rate of Fmoc removal. While specific kinetic data for this compound is not extensively reported, general principles of Fmoc deprotection kinetics can be applied. For instance, steric hindrance from the modified phenylalanine side chain could potentially slow down the deprotection step. Research has shown that deprotection times can vary between different amino acids. mdpi.comresearchgate.net For example, kinetic studies comparing Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH have demonstrated differences in deprotection efficiency with various amine bases. mdpi.comresearchgate.net

Table 1: Factors Influencing Fmoc Deprotection Kinetics

| Factor | Description of Influence |

| Base | The choice of secondary amine (e.g., piperidine, piperazine) and its concentration directly impacts the reaction rate. rsc.orgmdpi.com |

| Solvent | Polar aprotic solvents like DMF are standard, but greener alternatives are being explored, which can affect kinetics. acs.org |

| Steric Hindrance | Bulky side chains near the N-terminus can sterically hinder the approach of the base, slowing deprotection. |

| Peptide Aggregation | Inter- and intra-chain hydrogen bonding can lead to aggregation on the solid support, limiting reagent access. mdpi.com |

| Temperature | Increased temperature can accelerate the deprotection reaction but may also increase side reactions. rsc.org |

Impact on Peptide Conformation and Self-Assembly

The incorporation of non-canonical amino acids like p-carboxy-phenylalanine can have a profound impact on the resulting peptide's structure and its ability to self-assemble into higher-order structures. These properties are crucial for the development of peptide-based biomaterials. researchgate.netmdpi.com

Spectroscopic Analysis of Peptide Secondary Structure Incorporating Modified Residues

Circular dichroism (CD) spectroscopy is a primary tool for investigating the secondary structure of peptides in solution. rsc.orgnih.gov The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone, revealing conformations like α-helices, β-sheets, and random coils. nih.govrsc.org

The introduction of a modified phenylalanine residue can influence the peptide's conformational preferences. The bulky p-carboxy-Phe(OtBu) group can affect local backbone dihedral angles and side-chain packing. acs.org Studies on peptides containing other functionalized phenylalanine derivatives have shown that even subtle changes to the phenyl ring can alter the secondary structure. rsc.orgchemrxiv.orgchemrxiv.org For example, CD analysis of peptides with substituted phenylalanines has demonstrated shifts in conformational equilibria between folded and unfolded states. rsc.org The π-π stacking interactions involving the aromatic Fmoc group and the phenylalanine side chain are also known to play a significant role in directing the self-assembly and secondary structure of short peptides. acs.orgnih.gov

Influence on Hydrogelation and Fibril Formation in Peptide-Based Biomaterials

Peptide self-assembly into fibrillar networks is the basis for the formation of hydrogels, which are water-swollen networks with applications in tissue engineering and drug delivery. nih.govfrontiersin.org The sequence and chemical nature of the amino acids dictate the self-assembly process, which is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. frontiersin.orgresearchgate.net

The presence of this compound can significantly influence hydrogelation. The aromatic Fmoc and phenylalanine groups provide strong drivers for self-assembly through π-π interactions. acs.orgmdpi.com The subsequent deprotection of the OtBu group to a free carboxylic acid introduces a pH-responsive element. At pH values above the pKa of the carboxylic acid, the resulting negative charge can lead to electrostatic repulsion, potentially disrupting the fibrillar network and causing gel dissolution. This pH-responsiveness is a key feature in designing "smart" biomaterials. frontiersin.org Studies on similar Fmoc-tripeptides have shown that even a simple inversion of the amino acid sequence can drastically alter fibril morphology from anisotropic, aligned fibers to isotropic, branched networks, which in turn dramatically affects the hydrogel's mechanical properties. researchgate.net The incorporation of functional groups on the phenyl ring, as with this compound, provides a powerful tool to tune these self-assembly processes and the resulting material properties. acs.orgnih.gov

Analytical Techniques for Characterization of Peptides Containing this compound Derivatives

The synthesis and purification of peptides containing modified amino acids require robust analytical techniques to confirm the identity, purity, and structure of the final product.

High-Performance Liquid Chromatography (HPLC) is indispensable for both the analysis and purification of synthetic peptides. mdpi.comrsc.org Reversed-phase HPLC (RP-HPLC), typically using a C18 stationary phase and a gradient of water and acetonitrile (B52724) with TFA as an ion-pairing agent, is the standard method for assessing the purity of the crude peptide and for isolating the target product. mdpi.comrsc.org The presence of the bulky and hydrophobic Fmoc and p-carboxy-Phe(OtBu) groups will significantly affect the retention time of the peptide.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including the modified residue. rsc.orgchinesechemsoc.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass data, further confirming the elemental composition of the peptide. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the peptide in solution, including the conformation of the backbone and side chains, and can be used to study peptide dynamics and interactions. While complex for larger peptides, 1D and 2D NMR techniques can confirm the presence and connectivity of the p-carboxy-Phe(OtBu) residue within the peptide sequence.

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are valuable for analyzing the secondary structure of peptides, particularly in the solid state or in hydrogels. nih.govresearchgate.net The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide backbone conformation and can distinguish between α-helices, β-sheets, and random coils. nih.gov These techniques are complementary to CD spectroscopy and are especially useful for studying the structure of self-assembled materials like fibrils and hydrogels. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and confirming the identity of Fmoc-protected amino acids like this compound. In peptide synthesis, the purity of the building blocks is critical, as impurities can be incorporated into the growing peptide chain, leading to challenging purification steps and compromised final product quality. nih.gov Consequently, most commercially available Fmoc amino acids are offered with a high purity level, often greater than 99%, as determined by RP-HPLC (Reversed-Phase HPLC). nih.gov

The standard method for analyzing these compounds involves reversed-phase chromatography. phenomenex.com This technique separates compounds based on their hydrophobicity. For acidic compounds like Fmoc-amino acids, the mobile phase typically consists of an organic solvent such as acetonitrile or methanol, water, and an acidic additive like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks and reproducible retention times. phenomenex.com Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc-protecting group exhibits strong UV absorbance, typically monitored at 210 nm or 220 nm. publish.csiro.aubris.ac.uk

The identity of this compound can be confirmed by comparing its retention time to a known reference standard under identical HPLC conditions. Furthermore, chiral HPLC can be employed to determine the enantiomeric purity, ensuring that the L-enantiomer has not undergone racemization to the D-enantiomer during synthesis or storage. Polysaccharide-based chiral stationary phases are effective for the enantioseparation of various Fmoc-protected amino acids under reversed-phase conditions. phenomenex.com

Below is a table summarizing typical analytical conditions used for the HPLC analysis of Fmoc-amino acids.

Interactive Data Table: Typical HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Technique | Reversed-Phase (RP-HPLC) | Separates based on hydrophobicity. |

| Stationary Phase | C18 or other polysaccharide-based columns | C18 is standard for RP-HPLC; chiral phases for enantiomeric purity. phenomenex.combris.ac.uk |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic aqueous component. bris.ac.uk |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA | Organic solvent for elution. phenomenex.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is common for separating complex mixtures. bris.ac.uk |

| Flow Rate | ~1 mL/min | Standard analytical flow rate. bris.ac.uk |

| Detection | UV Absorbance at ~210-220 nm | The Fmoc group is a strong chromophore. publish.csiro.aubris.ac.uk |

| Purity Standard | Typically ≥98.0% or ≥99.0% | Ensures suitability for peptide synthesis. cem.com |

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass Spectrometry (MS) is a powerful analytical tool used to confirm the molecular identity of this compound by providing an accurate determination of its molecular weight. This technique is crucial for verifying that the correct compound has been synthesized before its use in solid-phase peptide synthesis (SPPS).

The most common MS method for this purpose is Electrospray Ionization Mass Spectrometry (ESI-MS). rsc.org This soft ionization technique is well-suited for analyzing relatively large and thermally labile molecules like protected amino acids, as it minimizes fragmentation and typically produces intact molecular ions. When analyzing this compound, ESI-MS can detect the molecular ion, often as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. rsc.org The resulting mass-to-charge ratio (m/z) is then compared to the theoretical calculated value.

The chemical formula for this compound is C₂₉H₂₉NO₆, which corresponds to a calculated monoisotopic mass of 487.1995 Da and an average molecular weight of approximately 487.55 g/mol . nih.gov High-resolution mass spectrometry can provide mass accuracy in the parts-per-million (ppm) range, offering unambiguous confirmation of the elemental composition and, therefore, the compound's identity. The combination of HPLC with mass spectrometry (LC-MS) is often used to simultaneously provide purity data and molecular weight confirmation from a single analysis.

The table below details the key mass spectrometry data for this compound.

Interactive Data Table: Molecular Weight and Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₉H₂₉NO₆ | nih.gov |

| Average Molecular Weight | 487.55 g/mol | |

| Monoisotopic Mass | 487.19948764 Da | nih.gov |

| Common Ionization Technique | Electrospray Ionization (ESI) | rsc.org |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺ | rsc.org |

Future Directions and Emerging Research Avenues for Fmoc P Carboxy Phe Otbu Oh

Development of Novel Protecting Group Strategies and Orthogonal Chemistries

While the Fmoc/tBu strategy is well-established, research continues to refine protecting group methodologies to address challenges in the synthesis of complex and lengthy peptides. nih.gov For Fmoc-p-carboxy-Phe(OtBu)-OH, future research may focus on:

Alternative Side-Chain Protection: Exploring new protecting groups for the p-carboxyphenylalanine side chain that offer different lability characteristics. This could enable even more complex, multi-step chemical modifications of the final peptide.

Enhanced Orthogonality: Developing novel protecting groups for the N-terminus that are removable under conditions that leave both the OtBu group and the peptide-resin linkage intact. This would provide greater flexibility in synthetic design.

"Safety-Catch" Linkers: Investigating the use of this compound in conjunction with safety-catch acid-labile linkers. This would allow for the synthesis of protected peptide fragments that can be further manipulated in solution before final deprotection and purification.

The continuous development of such strategies aims to improve the efficiency and yield of peptide synthesis, particularly for sequences prone to aggregation or other side reactions. researchgate.net

Expansion of Applications in Drug Discovery and Development

The unique structure of p-carboxyphenylalanine makes it a valuable component in the design of peptidomimetics and other therapeutic agents.

The incorporation of this compound into peptide sequences allows for the introduction of a rigid, aromatic scaffold with a carboxylic acid functionality. This feature can be exploited to:

Mimic Natural Ligands: The benzene (B151609) ring can mimic the phenolic side chain of tyrosine, while the carboxyl group can engage in specific hydrogen bonding or ionic interactions with receptor targets.

Constrain Peptide Conformation: The defined geometry of the p-carboxyphenylalanine residue can help to lock a peptide into a bioactive conformation, increasing its affinity and selectivity for a particular biological target.

Targeting Protein-Protein Interactions: The side chain can be used as an anchor point to design inhibitors of protein-protein interactions, which are often characterized by large, flat interfaces.

An area of significant interest is the development of ligands for chemokine receptors, such as CXCR4, which are implicated in a variety of diseases including cancer and inflammatory conditions. google.com The design of novel peptide-based inhibitors often relies on the strategic placement of charged residues and aromatic groups to optimize binding affinity. google.com

The carboxylic acid side chain of p-carboxyphenylalanine, unmasked after the removal of the OtBu group, presents an ideal handle for prodrug strategies.

Improving Pharmacokinetics: The carboxyl group can be esterified with various promoieties to improve a peptide drug's solubility, stability, and membrane permeability. These esters are designed to be cleaved by endogenous enzymes, releasing the active peptide at the site of action.

Targeted Delivery: The carboxylate can be conjugated to targeting ligands, such as antibodies or small molecules that bind to receptors overexpressed on diseased cells. This approach can enhance the therapeutic index of a drug by concentrating it at the desired location and minimizing off-target effects.

| Research Avenue | Potential Application | Key Benefit |

| Novel Protecting Groups | Synthesis of complex, multi-functional peptides | Increased synthetic efficiency and yield |

| Orthogonal Chemistries | Site-specific modification of peptides | Greater control over final peptide structure |

| Prodrug Design | Improved drug delivery and pharmacokinetics | Enhanced therapeutic efficacy and reduced side effects |

| Targeted Therapeutics | Development of highly specific drugs | Higher potency and better safety profile |

Design of Therapeutics Targeting Specific Biological Pathways

Exploration in Materials Science and Nanotechnology

The self-assembly properties of peptides are being increasingly harnessed to create novel materials with unique functional properties.

The incorporation of this compound into short peptide sequences can drive the formation of well-ordered supramolecular structures.

Hydrogels: The interplay of aromatic stacking interactions from the phenylalanine and Fmoc groups, and hydrogen bonding from the peptide backbone, can lead to the formation of self-supporting hydrogels. The properties of these gels can be tuned by altering the peptide sequence and the pH, which affects the protonation state of the carboxyl group.

Nanofibers and Nanotubes: Under specific conditions, peptides containing this residue can self-assemble into highly organized nanofibers and nanotubes. These nanostructures can serve as scaffolds for tissue engineering or as templates for the synthesis of inorganic nanomaterials.

The unique chemical properties of p-carboxyphenylalanine can be leveraged in the development of sensitive and selective biosensors.

Immobilization Surface: The carboxyl group provides a convenient point of attachment for immobilizing peptides onto sensor surfaces, such as gold nanoparticles or carbon nanotubes.

Recognition Element: Peptides incorporating p-carboxyphenylalanine can be designed to bind to specific biomarkers, such as proteins or nucleic acids. This binding event can be transduced into a detectable signal (e.g., optical, electrical) for diagnostic purposes. The development of imaging agents for targets like CXCR4 highlights the potential for such molecules in diagnosing and monitoring diseases. google.com

| Application Area | Specific Example | Enabling Feature of this compound |

| Materials Science | Self-assembling hydrogels | Aromatic stacking and hydrogen bonding capabilities |

| Nanotechnology | Peptide nanotubes as templates | Controlled self-assembly into defined nanostructures |

| Biosensors | Immobilization on sensor chips | Carboxyl group for covalent attachment |

| Diagnostics | Recognition of disease biomarkers | Specific binding interactions mediated by the side chain |

Peptide-Based Supramolecular Assemblies and Functional Materials

Sustainable Synthesis and Green Chemistry Approaches in Fmoc SPPS

A primary target for greening Fmoc SPPS is the reduction of solvent use. Traditional protocols involve extensive washing steps after the coupling and deprotection stages, using large volumes of solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (CH₂Cl₂), which are classified as hazardous. rsc.org Research has demonstrated that in many instances, greener solvents can be substituted without compromising the integrity of the synthesis, thereby reducing the environmental impact. rsc.org

Further innovation has led to the development of optimized synthetic protocols designed to drastically cut down on solvent waste. One of the most promising strategies is the "in situ Fmoc removal" approach. tandfonline.comrsc.org This method combines the coupling and deprotection steps into a single, streamlined operation, eliminating the need for an intermediate washing cycle. digitellinc.com

In a typical in situ protocol, after the Fmoc-amino acid coupling is complete, the deprotection base (e.g., piperidine (B6355638) or the less volatile 4-methylpiperidine) is added directly to the coupling cocktail. rsc.org The base serves a dual purpose: it deactivates the excess activated amino acid and removes the Fmoc protecting group from the N-terminus of the growing peptide chain. digitellinc.com This consolidation of steps can lead to a solvent saving of up to 75%. rsc.org To ensure the complete removal of the base before the next coupling cycle, which is critical for preventing side reactions, a weak acid like OxymaPure is often added to the washing solvent. rsc.orgdigitellinc.com

The choice of base and its solvent compatibility is also a key area of research. While piperidine in DMF is the traditional standard, it limits the use of less polar, greener solvents. acs.org Studies have identified pyrrolidine (B122466) as an effective alternative base that can facilitate Fmoc removal in a wider range of green binary solvent mixtures, such as those containing dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, or 1,3-dioxolane. acs.org This expands the toolkit available to chemists for designing more environmentally benign synthesis pathways.

These green chemistry advancements are directly applicable to syntheses involving this compound, enabling its incorporation into peptide sequences through more sustainable and efficient methods.

Data Tables

Table 1: Comparison of Conventional vs. Green Solvents in Fmoc SPPS

| Solvent Class | Examples | Green Chemistry Considerations |

| Conventional/Hazardous | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (CH₂Cl₂) | High boiling points, toxicity, and environmental persistence are major concerns. rsc.org |

| Greener Alternatives | Dimethyl Sulfoxide (DMSO), Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF), 1,3-Dioxolane, N-Butylpyrrolidone (NBP) | Lower toxicity, better biodegradability, and derived from renewable resources in some cases. Their use is expanding due to new protocols. acs.org |

Table 2: Protocol Comparison: Conventional vs. In Situ Fmoc Removal SPPS

| Step | Conventional Fmoc SPPS Cycle | In Situ Fmoc Removal Cycle | Green Advantage |

| 1 | Coupling: Add Fmoc-amino acid & coupling reagents. | Coupling: Add Fmoc-amino acid & coupling reagents. | - |

| 2 | Wash: Extensive washing with solvent (e.g., DMF). | Deprotection (in situ): Add base (e.g., 4-methylpiperidine) directly to the coupling mixture. tandfonline.com | Eliminates an entire washing step and associated solvent waste. digitellinc.com |

| 3 | Deprotection: Treat with base solution (e.g., 20% piperidine in DMF). | Wash: Perform a single, efficient wash cycle, often with a weak acid additive (e.g., 1% OxymaPure). rsc.org | - |

| 4 | Wash: Extensive washing with solvent (e.g., DMF). | - | Eliminates a second extensive washing step, saving up to 75% of total solvent. rsc.org |

| Result | High solvent consumption and waste generation. digitellinc.com | Significantly reduced Process Mass Intensity (PMI) and E-Factor. digitellinc.com | Dramatically improved sustainability of the synthesis. |

Q & A

Q. What are critical parameters for deprotecting the tert-butyl group in this compound without side reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.